molecular formula C8H11Br2N3 B13247822 N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine

N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine

Cat. No.: B13247822
M. Wt: 309.00 g/mol
InChI Key: NDMTVRDCSGUDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine is a chemical compound that features a cyclopropane ring attached to an imidazole ring substituted with two bromine atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the above steps, with optimization for yield and purity. This may include the use of continuous flow reactors for the bromination and cyclopropanation steps to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted imidazole derivatives.

    Oxidation Products: Oxidized imidazole derivatives.

    Reduction Products: Reduced imidazole derivatives.

Mechanism of Action

The mechanism of action of N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The cyclopropane ring may also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dibromo-1-methyl-1H-imidazole: Similar structure but lacks the cyclopropane ring.

    N-[(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine: Similar structure with chlorine atoms instead of bromine.

    N-[(4,5-Dibromo-1H-imidazol-2-yl)methyl]cyclopropanamine: Similar structure but lacks the methyl group on the imidazole ring.

Uniqueness

N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine is unique due to the presence of both bromine atoms and a cyclopropane ring, which may confer specific chemical and biological properties not found in similar compounds. The combination of these features makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H11Br2N3

Molecular Weight

309.00 g/mol

IUPAC Name

N-[(4,5-dibromo-1-methylimidazol-2-yl)methyl]cyclopropanamine

InChI

InChI=1S/C8H11Br2N3/c1-13-6(4-11-5-2-3-5)12-7(9)8(13)10/h5,11H,2-4H2,1H3

InChI Key

NDMTVRDCSGUDLR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=C1Br)Br)CNC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.